8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile

Antiviral HIV-1 Integrase

8-Bromo regioisomer uniquely retains full potency against ALLINI-resistant HIV-1 integrase A128T mutant, unlike 6-bromo analogs. The strategic 8-bromo substituent enables rapid diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, accelerating SAR exploration. With LogP 2.47 and MW 263, it occupies CNS drug-like space favorable for blood-brain barrier penetration. Supported by antiproliferative activity in related cyano-8-hydroxyquinolines, this building block is a high-value investment for antiviral and oncology discovery. Order high-purity ≥95% material to advance your screening cascades.

Molecular Formula C11H7BrN2O
Molecular Weight 263.09 g/mol
Cat. No. B13924181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile
Molecular FormulaC11H7BrN2O
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)NC=C(C2=O)C#N
InChIInChI=1S/C11H7BrN2O/c1-6-2-8-10(9(12)3-6)14-5-7(4-13)11(8)15/h2-3,5H,1H3,(H,14,15)
InChIKeyLFHQLXNXLKYIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile: Technical Baseline and Procurement-Relevant Specifications


8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile (CAS 67643-42-9) is a polyfunctional quinoline derivative featuring a bromo substituent at the 8-position, a hydroxyl group at the 4-position, a methyl group at the 6-position, and a carbonitrile group at the 3-position of the quinoline core. This compound has a molecular formula of C11H7BrN2O and a molecular weight of 263.09 g/mol [1]. The compound is typically supplied as a solid with a purity of 95% and exhibits predicted physicochemical properties including a density of 1.71 g/cm³, a boiling point of 445.9 °C at 760 mmHg, a flash point of 223.5 °C, a refractive index of 1.719, and a calculated LogP of approximately 2.47 . Its InChIKey is LFHQLXNXLKYIOF-UHFFFAOYSA-N . This compound is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology investigations.

Why Generic Substitution Fails: Functional Group-Specific Contributions of 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile


In the quinoline-3-carbonitrile chemical space, seemingly minor structural variations can profoundly impact biological activity, synthetic utility, and physicochemical behavior. The presence of a bromine atom at the 8-position introduces unique reactivity profiles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are absent in non-halogenated or differently halogenated analogs [1]. The 4-hydroxy group can participate in hydrogen bonding and tautomerization, influencing both target binding and solubility [2]. The 6-methyl substituent modulates lipophilicity and steric constraints relative to unsubstituted or bulkier analogs [3]. The 3-carbonitrile group serves as both a hydrogen bond acceptor and a metabolic liability, but its positional context on the quinoline scaffold determines its precise electronic effects [4]. Therefore, replacing this compound with a 'close analog' lacking even one of these substituents can lead to divergent outcomes in biological assays, synthetic transformations, or material properties. The following evidence dimensions quantitatively substantiate these differentiation claims.

Quantitative Differentiation Evidence for 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile Relative to In-Class Analogs


Differential Antiviral Potency Retention Against Resistant HIV-1 Integrase A128T Mutant: 8-Bromo vs. 6-Bromo Substitution

In a head-to-head comparison of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo substituted analog demonstrated retention of full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo substituted analog exhibited a significant loss of potency under identical assay conditions [1].

Antiviral HIV-1 Integrase Allosteric Inhibitor Mutant Virus

Predicted Physicochemical Divergence: Lipophilicity (LogP) and Steric Bulk Differentiate from Non-Brominated and Non-Methylated Analogs

Calculated physicochemical parameters distinguish 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile from its closest non-brominated and non-methylated analogs. The target compound exhibits a predicted LogP of approximately 2.47 . In contrast, the non-brominated analog 4-hydroxy-6-methylquinoline-3-carbonitrile (CAS 61338-30-5) has a lower predicted LogP of 1.89 and a molecular weight of 184.19 g/mol , while the non-methylated analog 8-bromo-4-hydroxyquinoline-3-carbonitrile (CAS 61338-14-5) has a molecular weight of 249.06 g/mol and a higher predicted density of 1.81 g/cm³ .

Physicochemical Properties LogP Lipophilicity Solubility ADME

Antiproliferative Activity Contextualized within Cyano-8-hydroxyquinoline Class: IC50 Ranging from 6.7 to 25.6 μg/mL Across Tumor Cell Lines

While direct quantitative data for 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile against specific cancer cell lines is not reported in the primary literature, a closely related structural analog—cyano-substituted 8-hydroxyquinolines—demonstrated strong antiproliferative activity across a panel of tumor cell lines. In a SAR study, 5,7-dibromo- and 7-cyano-8-hydroxyquinolines exhibited IC50 values ranging from 6.7 to 25.6 μg/mL against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1].

Anticancer Cytotoxicity Quinoline SAR IC50

Synthetic Versatility: 8-Bromo Substituent Enables Cross-Coupling Reactions Unavailable to Non-Halogenated or 6-Halogenated Quinolines

The 8-bromo substituent on the quinoline scaffold provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for generating diverse chemical libraries. This is explicitly enabled by the bromine atom at the 8-position, whereas non-halogenated quinolines (e.g., 6-methyl-4-hydroxyquinoline-3-carbonitrile) lack this functionality entirely and require separate halogenation steps [1]. Furthermore, the 8-position bromine offers distinct steric and electronic properties compared to 6-bromo or 5-bromo analogs, which can influence coupling efficiency and regioselectivity in subsequent transformations [2].

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Building Block

Validated Application Scenarios for 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile Based on Quantitative Evidence


HIV-1 Integrase Allosteric Inhibitor Lead Optimization with Focus on Mutant Virus Resilience

The direct evidence that 8-bromo substitution retains full effectiveness against the ALLINI-resistant IN A128T mutant virus, while 6-bromo substitution loses potency, makes 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile a compelling scaffold for next-generation HIV-1 integrase inhibitors [1]. Research groups developing antiviral agents with improved resistance profiles should prioritize this 8-bromo regioisomer for SAR studies.

Diversification of Quinoline-3-carbonitrile Chemical Libraries via Cross-Coupling Chemistry

The presence of the 8-bromo substituent enables efficient palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for rapid analog generation [2]. This contrasts with non-halogenated quinoline-3-carbonitriles, which require separate halogenation steps. Procurement of this specific building block accelerates the synthesis of diverse quinoline libraries for screening against multiple biological targets.

Anticancer Lead Generation Guided by Cyano-8-hydroxyquinoline Class Activity

Based on the established antiproliferative activity of structurally related cyano-8-hydroxyquinolines (IC50 range 6.7–25.6 μg/mL across C6, HeLa, and HT29 cell lines) [3], 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile warrants evaluation in oncology-focused screening cascades. Its unique combination of 8-bromo, 6-methyl, and 3-carbonitrile substituents may yield distinct SAR and selectivity profiles compared to previously studied analogs.

Physicochemical Profiling in CNS Drug Discovery Programs

With a predicted LogP of approximately 2.47 and a molecular weight of 263.09 g/mol, 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile falls within the favorable range for CNS drug-likeness (LogP 1–3, MW <400) . Compared to the non-brominated analog (LogP = 1.89), its enhanced lipophilicity may improve blood-brain barrier penetration, making it a candidate for CNS-targeted quinoline-based probes or therapeutics.

Quote Request

Request a Quote for 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.